Nitrendipine Dipropyl-d7 Ester
Description
Nitrendipine Dipropyl-d7 Ester is a deuterium-labeled derivative of nitrendipine, a dihydropyridine calcium channel blocker used primarily in cardiovascular research. This compound incorporates seven deuterium atoms in its dipropyl ester groups, making it a stable isotope-labeled internal standard for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) . Its molecular formula is C21H19D7N2O6, with a molecular weight of 409.48 g/mol . The deuterium substitution minimizes metabolic interference in pharmacokinetic studies, ensuring accurate quantification of nitrendipine and its metabolites in biological matrices.
Properties
Molecular Formula |
C₂₁H₁₉D₇N₂O₆ |
|---|---|
Molecular Weight |
409.48 |
Synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dipropyl-d7 Ester; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Dipropyl-d7 Ester; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between Nitrendipine Dipropyl-d7 Ester and structurally related compounds:
Key Observations:
- Isotopic Labeling: this compound contains seven deuterium atoms, distinguishing it from non-deuterated analogs (e.g., Nitrendipine Dipropyl Ester) by a mass difference of ~7 Da. This facilitates precise detection in mass spectrometry .
- Pharmacological Relevance: Unlike the parent compound nitrendipine, which is used therapeutically, deuterated esters like Dipropyl-d7 are restricted to analytical and research applications due to their non-therapeutic design .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Nitrendipine Dipropyl-d7 Ester in complex matrices?
- Methodology : Utilize UV-spectroscopy or HPLC-based methods. For UV analysis, employ the absorption factor method at isosbestic points (e.g., 236 nm for Nitrendipine) to resolve overlapping spectra in multi-component systems. Calibration curves should cover 1–10 µg/mL, with validation for linearity (R² ≥ 0.999), accuracy (recovery 98–102%), and precision (RSD < 2%) per ICH guidelines. For HPLC, reverse-phase C18 columns with mobile phases like methanol:water (70:30) and UV detection at 236 nm are effective, particularly for stability-indicating assays .
Q. How can researchers assess the stability of this compound under stress conditions?
- Methodology : Conduct forced degradation studies under acid/base hydrolysis (0.1–1 M HCl/NaOH), oxidative (3% H₂O₂), thermal (60–80°C), and UV light (254 nm) conditions. Monitor degradation via validated HPLC or UV methods. For example, acid degradation typically results in 2–9% degradation for Nitrendipine analogs, while oxidation may cause 3–10% breakdown. Use kinetic models (e.g., zero-order or first-order) to quantify degradation rates and identify major degradation products .
Q. What synthetic strategies are employed to incorporate deuterium into this compound?
- Methodology : Synthesize the deuterated analog by substituting hydrogen atoms in the dipropyl ester groups with deuterium via acid-catalyzed esterification using deuterated propanol (e.g., CH₃CD₂CD₂OH). Confirm isotopic purity using mass spectrometry (MS) and quantify deuterium incorporation via NMR or high-resolution MS. Ensure compliance with isotopic labeling standards for use as internal standards in pharmacokinetic studies .
Advanced Research Questions
Q. How can experimental design optimize binding affinity studies for this compound in calcium channel research?
- Methodology :
Membrane Preparation : Isolate plasma membranes from target tissues (e.g., uterine smooth muscle) using differential centrifugation.
Radioligand Binding : Use [³H]-nitrendipine as a tracer. Perform saturation assays to determine Bmax (receptor density) and Kd (binding affinity).
Competition Assays : Test deuterated vs. non-deuterated compounds to assess isotopic effects on binding.
Data Analysis : Apply Scatchard plots for linear regression and compare IC50 values. Note that La³⁺ and EDTA inhibit binding, while Ca²⁺ restores it, indicating ion-dependent modulation .
Q. How should researchers resolve contradictions in degradation kinetics data under varying stress conditions?
- Methodology :
- Cross-Validation : Combine HPLC with mass spectrometry (LC-MS/MS) to confirm degradation pathways and quantify impurities.
- Statistical Analysis : Use ANOVA to compare degradation rates across conditions (e.g., acid vs. oxidative stress). Address outliers via Grubbs’ test.
- Mechanistic Studies : Probe pH-dependent degradation using Arrhenius plots to differentiate thermal vs. hydrolytic pathways. For example, base-catalyzed hydrolysis of Nitrendipine analogs shows 3–5% degradation, while UV stress causes minimal breakdown (1–3%) .
Q. What strategies enhance the controlled release of deuterated Nitrendipine analogs in polymeric drug delivery systems?
- Methodology :
- Formulation : Prepare PLLA-PEG-PLLA microparticles via supercritical CO₂ impregnation. Optimize pressure (8–12 MPa) and temperature (35–45°C) to maximize drug loading (e.g., 15–20% w/w).
- Release Kinetics : Characterize in vitro release using dialysis under sink conditions (37°C, pH 7.4). Fit data to Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) models. Note that deuterated esters may alter hydrophobicity, affecting release half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
